

# Application Notes and Protocols for cyclo(RLsKDK) Administration in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	cyclo(RLsKDK)	
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#### Introduction

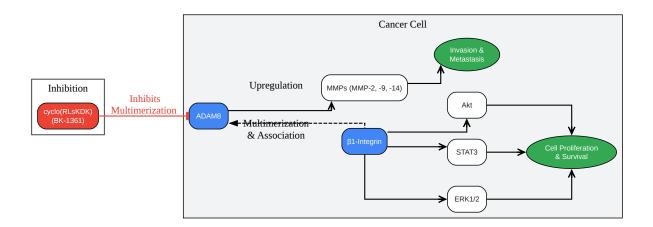
cyclo(RLsKDK), also known as BK-1361, is a specific cyclic peptide inhibitor of A Disintegrin and Metalloproteinase 8 (ADAM8), a membrane-bound enzyme implicated in cancer progression.[1][2] Elevated expression of ADAM8 is correlated with poor clinical outcomes in several cancers, including pancreatic ductal adenocarcinoma (PDAC), where it promotes tumor growth, invasion, and metastasis.[1] cyclo(RLsKDK) exerts its inhibitory effect by preventing the multimerization of ADAM8, a crucial step for its biological function.[1][3] This document provides detailed application notes and protocols for the administration of cyclo(RLsKDK) in mouse xenograft models, based on preclinical studies.

# **Mechanism of Action and Signaling Pathway**

ADAM8 promotes cancer progression through multiple mechanisms. It is involved in the activation of key signaling pathways that regulate cell survival, proliferation, and motility. The binding of ADAM8 to β1-integrin on the cell surface is a critical event that initiates downstream signaling.[1] Inhibition of ADAM8 with **cyclo(RLsKDK)** has been shown to reduce the activation of the ERK1/2 and STAT3 pathways, which are known to be involved in cell proliferation and survival.[4] Furthermore, **cyclo(RLsKDK)** treatment leads to decreased



activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-14, which are crucial for the degradation of the extracellular matrix and facilitation of cancer cell invasion.[1]



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Caption: ADAM8 Signaling Pathway and Inhibition by cyclo(RLsKDK).

# **Quantitative Data from Preclinical Studies**

The efficacy of **cyclo(RLsKDK)** has been evaluated in pancreatic cancer xenograft models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of cyclo(RLsKDK) in a Panc-1 Orthotopic Xenograft Model



Treatment Group	Mean Tumor Weight (g)	Fold Change vs. Panc1_A8 Control
Panc1_ctrl	0.42	-
Panc1_A8	Not specified	-
Panc1_A8 + cyclo(RLsKDK)	0.62	Reduction observed

Note: Panc1\_ctrl are control cells, while Panc1\_A8 are cells overexpressing ADAM8. The data indicates that **cyclo(RLsKDK)** treatment reduces the tumor load in mice bearing ADAM8-overexpressing tumors to a level closer to that of control tumors.[5]

Table 2: Survival Analysis in a KrasG12D-driven Mouse Model of Pancreatic Ductal Adenocarcinoma (PDAC)

Treatment Group	Median Survival (weeks)
Saline	15.5
cyclo(RLsKDK)	24.2

Table 3: In Vitro Invasion Assay with AsPC-1 Pancreatic Cancer Cells

Treatment	Inhibition of Invasion (%)
cyclo(RLsKDK) (BK-1361)	87 ± 3.5

# Experimental Protocols Panc-1 Orthotopic Xenograft Model

This protocol describes the establishment of an orthotopic pancreatic cancer xenograft model using Panc-1 cells and subsequent treatment with **cyclo(RLsKDK)**.

Materials:



- Panc-1 human pancreatic cancer cells (and ADAM8-overexpressing Panc1\_A8 cells, if applicable)
- Matrigel (Corning)
- Phosphate-Buffered Saline (PBS), sterile
- cyclo(RLsKDK) (BK-1361)
- Vehicle control (e.g., sterile saline)
- 6-8 week old male immunodeficient mice (e.g., athymic nude)
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- Insulin syringes (28-30 gauge)

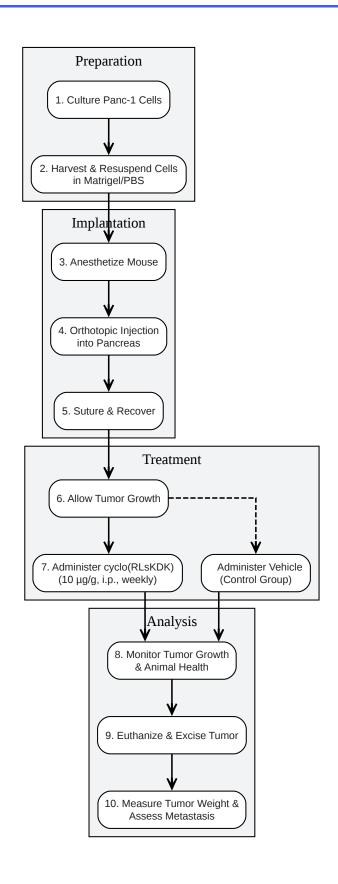
#### Procedure:

- Cell Preparation:
  - Culture Panc-1 cells in appropriate media until they reach 80-90% confluency.
  - Harvest cells using trypsin and wash with PBS.
  - Resuspend cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10<sup>7</sup> cells/mL. Keep on ice.
- Orthotopic Implantation:
  - Anesthetize the mouse using isoflurane.
  - Make a small incision in the left abdominal flank to expose the spleen and pancreas.
  - $\circ$  Gently exteriorize the pancreas and inject 50  $\mu$ L of the cell suspension (5 x 10^5 cells) into the tail of the pancreas using an insulin syringe.



- Carefully return the pancreas and spleen to the abdominal cavity.
- Close the incision with sutures or surgical clips.
- Monitor the animal's recovery.
- cyclo(RLsKDK) Administration:
  - Allow tumors to establish for a designated period (e.g., 7-14 days).
  - Prepare a stock solution of cyclo(RLsKDK) in a suitable vehicle (e.g., sterile saline).
  - Administer cyclo(RLsKDK) via intraperitoneal (i.p.) injection at a dose of 10 μg/g body weight.[2]
  - The recommended treatment schedule is once weekly for 4 weeks.[2]
  - Administer an equivalent volume of the vehicle to the control group.
- Tumor Monitoring and Endpoint:
  - Monitor tumor growth using non-invasive imaging techniques (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor dimensions with calipers at the study endpoint.
  - Record animal body weight and monitor for any signs of toxicity.
  - At the end of the study, euthanize the mice and excise the primary tumors for weight measurement and further analysis (e.g., histology, western blot for pERK1/2).
  - Examine organs such as the liver and lungs for metastatic lesions.





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Caption: Experimental Workflow for **cyclo(RLsKDK)** Administration in a Mouse Xenograft Model.

#### Conclusion

**cyclo(RLsKDK)** has demonstrated promising preclinical activity in mouse xenograft models of pancreatic cancer by inhibiting the function of ADAM8. The provided protocols and data serve as a guide for researchers investigating the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in other cancer types and to optimize dosing and administration schedules.

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#### References

- 1. ADAM8 as a drug target in Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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